(3S)-3-(Pyrrolidin-1-YL)pyrrolidine
Overview
Description
Pyrrolidines are a class of organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom . They are involved in many biological processes and are used in the synthesis of pharmaceuticals and other organic compounds .
Synthesis Analysis
Pyrrolidines can be synthesized through various methods. One such method involves the cyclization of styrene, α-bromoalkyl esters, and primary amines .Molecular Structure Analysis
The molecular structure of pyrrolidines consists of a five-membered ring with four carbon atoms and one nitrogen atom .Chemical Reactions Analysis
Pyrrolidines can undergo various chemical reactions, including cyclization reactions .Physical And Chemical Properties Analysis
Pyrrolidines are typically solid at room temperature . Their specific physical and chemical properties depend on their exact structure.Scientific Research Applications
Stereochemical Diversity in Pyrrolidine Synthesis
The pyrrolidine ring, sharing structural similarity with “(3S)-3-(Pyrrolidin-1-YL)pyrrolidine,” is a core structure in synthetic and medicinal chemistry due to its presence in various natural products and pharmaceuticals. Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides has been highlighted for its versatility in enantioselective pyrrolidine synthesis, enabling access to diverse stereochemical patterns. This method offers a stereocontrolled manner to construct pyrrolidine scaffolds, essential for generating compounds with significant stereochemical complexity, which is critical for biological activity and material properties (Adrio & Carretero, 2019).
Advancements in Ligand Synthesis
The development of 2,6-di(pyrazol-1-yl)pyridine derivatives and their applications in creating functional materials, such as spin-crossover switches and emissive sensors for biomedical applications, showcases the importance of structurally related ligands to “(3S)-3-(Pyrrolidin-1-YL)pyrrolidine.” These advancements underline the role of pyrrolidine and pyridine derivatives in catalysis and the self-assembly of functional soft materials, highlighting the synthetic versatility and application breadth of these compounds (Halcrow, 2014).
Organocatalytic Synthesis for Biological Activities
Spiro[pyrrolidin-3,3'-oxindoles], derivatives related to “(3S)-3-(Pyrrolidin-1-YL)pyrrolidine,” exhibit significant biological activities. An organocatalytic approach to their synthesis has been described, providing a rapid route to these derivatives with high enantiopurity and structural diversity. This method emphasizes the construction of spirooxindole skeletons with high stereo- and regioselectivity, showcasing the potential for producing biologically active compounds through efficient synthetic strategies (Chen et al., 2009).
Applications in Organic Electronics
The synthesis and characterization of 3-(1H-pyrazol-1-yl)pyridine-based bipolar host materials for application in phosphorescent organic light-emitting diodes (PhOLEDs) demonstrate the utility of pyrrolidine and pyridine derivatives in material science. By adjusting the linking mode between different functional groups, optoelectronic parameters of these materials can be finely tuned, leading to high-performance electronic devices. This research underscores the role of “(3S)-3-(Pyrrolidin-1-YL)pyrrolidine” structural analogs in developing new materials for electronics (Li et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(3S)-pyrrolidin-3-yl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-6-10(5-1)8-3-4-9-7-8/h8-9H,1-7H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZLSTDPRQSZCQ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)[C@H]2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428351 | |
Record name | (S)-1,3'-Bipyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-(Pyrrolidin-1-YL)pyrrolidine | |
CAS RN |
859282-12-5 | |
Record name | (3′S)-1,3′-Bipyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=859282-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-1,3'-Bipyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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